5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide
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Overview
Description
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a phenyl group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to form the indole product . The piperazine ring is then introduced through a series of steps involving various reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide can undergo several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
Uniqueness
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide stands out due to its unique combination of an indole moiety, a piperazine ring, and a phenyl group, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C24H26N4O3/c29-22(25-19-8-2-1-3-9-19)11-6-12-23(30)27-13-15-28(16-14-27)24(31)21-17-18-7-4-5-10-20(18)26-21/h1-5,7-10,17,26H,6,11-16H2,(H,25,29) |
InChI Key |
DFXMMLAFYHDCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)NC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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